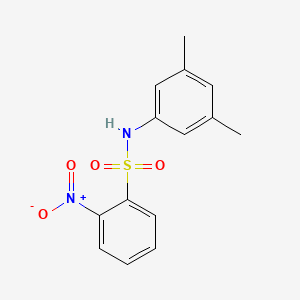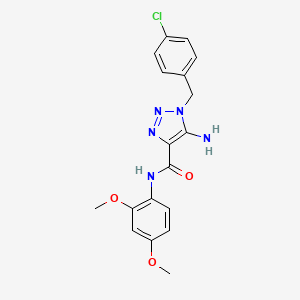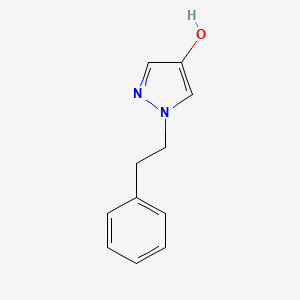
1-(2-phenylethyl)-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-1H-pyrazol-4-ol, also known as PEP, is an organic compound with a molecular formula of C10H12N2O. It is a colorless liquid with a sweet, nutty smell and a bitter taste. PEP is a member of the pyrazole family, which is a heterocyclic nitrogen-containing compound. PEP has a wide range of applications in the pharmaceutical, food, and cosmetic industries.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(2-phenylethyl)-1H-pyrazol-4-ol and its derivatives are prominently involved in the synthesis and structural analysis of various compounds. They serve as key intermediates or synthons in the production of complex molecular structures. For instance, a study synthesized novel derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and characterized them using techniques like IR, 1H NMR, and X-ray crystal diffraction, highlighting the compound's relevance in constructing molecular architectures with potential biological activities (Zheng et al., 2010). Similarly, the tautomerism of N-substituted pyrazolones, including 1-phenyl-1H-pyrazol-3-ol, was explored, with an X-ray crystal structure analysis revealing dimeric structures, showcasing its significance in understanding molecular behavior in different solvents (Arbačiauskienė et al., 2018).
Chemical Modification and Biological Evaluation
Chemical modification of this compound derivatives leads to the production of various compounds with potential biological activities. For instance, derivatives have been synthesized for the inhibition of A549 and H322 lung cancer cell growth, indicating the compound's role in developing potential therapeutic agents (Zheng et al., 2011). Additionally, a study focused on synthesizing and characterizing fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, demonstrating its utility in designing compounds with specific optical properties (Zheng et al., 2011).
Material Science and Surface Analysis
In material science, the compound and its derivatives find applications in designing and analyzing novel materials. For instance, novel conjugated oligo-pyrazole films were synthesized and analyzed for their surface morphological properties using techniques like Atomic Force Microscope (AFM), showcasing its importance in the development of organic semiconductor materials (Cetin et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-phenylethylamines, have been reported to interact with various receptors, including adenosine receptors
Biochemical Pathways
Compounds with similar structures, such as 2-phenylethylamines, have been reported to be involved in various biochemical pathways, including the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic compounds in plants. The exact downstream effects of 1-(2-phenylethyl)-1H-pyrazol-4-ol on these pathways remain to be elucidated.
Pharmacokinetics
Based on the properties of structurally similar compounds, it can be hypothesized that this compound may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of this compound, determining its effectiveness as a therapeutic agent.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may have various biological effects, potentially including antioxidant, anti-inflammatory, and anticholinergic effects .
Propiedades
IUPAC Name |
1-(2-phenylethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQLFPVLAXBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


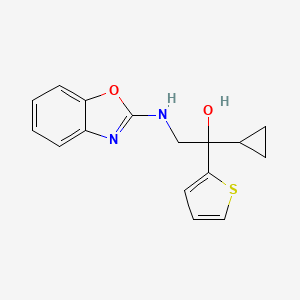
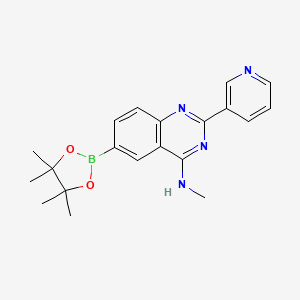
![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)

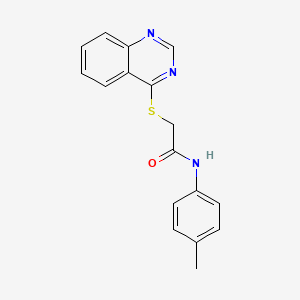

![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2597329.png)

